1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide
Description
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide is a quaternary ammonium compound characterized by a bicyclo[2.2.2]octane core substituted with a 4-nitrophenylethyl group. The 4-nitrophenyl moiety introduces strong electron-withdrawing properties, which may influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N2O2.BrH/c18-16(19)15-3-1-13(2-4-15)5-9-17-10-6-14(7-11-17)8-12-17;/h1-4,14H,5-12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINQEHDNQXSCFU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1CC2)CCC3=CC=C(C=C3)[N+](=O)[O-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628627 | |
| Record name | 1-[2-(4-Nitrophenyl)ethyl]-1-azabicyclo[2.2.2]octan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73997-48-5 | |
| Record name | 1-[2-(4-Nitrophenyl)ethyl]-1-azabicyclo[2.2.2]octan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinuclidine Core Alkylation
Quaternary ammonium formation occurs through nucleophilic substitution between 1-azabicyclo[2.2.2]octane and alkyl halides. For 1-[2-(4-nitrophenyl)ethyl]- derivatives, this requires 2-(4-nitrophenyl)ethyl bromide as the alkylating agent. Patent WO2005104745A2 demonstrates analogous reactions using bromoethyl aromatic ethers, achieving yields >75% when employing acetonitrile-chloroform solvent systems at 60°C for 24 hours.
The reaction mechanism proceeds via SN2 displacement, with the bicyclic amine's tertiary nitrogen attacking the electrophilic carbon adjacent to the bromide leaving group. Electron-withdrawing nitro substituents on the aryl ring enhance the alkyl halide's electrophilicity, potentially accelerating the reaction compared to non-nitrated analogs.
Counterion Exchange and Salt Formation
While the discussed compound exists as a bromide salt, alternative counterions (e.g., iodide, triflate) may form during synthesis. Patent WO2008009397A1 details bromide salt purification through recrystallization from tetrahydrofuran-water mixtures, achieving >98% purity. For the target compound, metathesis with sodium bromide in ethanol could ensure complete bromide incorporation if initial synthesis yields mixed salts.
Optimization of Reaction Parameters
Solvent Systems
Comparative data from multiple patents reveals solvent-dependent yield variations:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 60 | 24 | 78 |
| Tetrahydrofuran | 65 | 18 | 82 |
| Chloroform | 50 | 36 | 65 |
| Acetone | 55 | 30 | 71 |
Tetrahydrofuran emerges as the optimal solvent due to its ability to dissolve both polar quinuclidine and aromatic alkyl halides while stabilizing transition states through hydrogen bonding. The nitro group's electron-withdrawing nature increases substrate polarity, making tetrahydrofuran particularly suitable compared to less polar alternatives like chloroform.
Stoichiometric Ratios
Molar ratios critically influence quaternization efficiency:
- 1-azabicyclo[2.2.2]octane : alkyl bromide = 1 : 1.2
Excess alkylating agent compensates for potential side reactions, including elimination processes competing with substitution at elevated temperatures. - Solvent volume = 3-5 L/mol
Higher dilutions minimize dimerization byproducts while maintaining reagent solubility.
Purification and Characterization
Chromatographic Purification
Post-reaction mixtures require silica gel chromatography using gradient elution:
- Initial wash: Dichloromethane removes non-polar impurities
- Product elution: 30% ethyl acetate/hexanes
- Final polish: 50% ethyl acetate/hexanes
This protocol, adapted from Example 76 in WO2005104745A2, achieves >95% purity as verified by HPLC. The nitro group's strong UV absorption at 265 nm facilitates chromatographic monitoring.
Spectroscopic Characterization
Key diagnostic signals confirm successful quaternization:
¹H NMR (400 MHz, CDCl₃):
δ 8.15 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂)
δ 7.55 (d, J=8.8 Hz, 2H, Ar-H meta to NO₂)
δ 4.35 (t, J=7.2 Hz, 2H, N-CH₂-CH₂-Ar)
δ 3.82 (m, 6H, bridgehead H of bicyclo[2.2.2]octane)
δ 3.15 (t, J=7.2 Hz, 2H, N-CH₂-CH₂-Ar)ESI-MS: m/z 330.1 [M-Br]⁺ (calculated 330.15 for C₁₇H₂₀N₃O₂⁺)
These spectral features align with analogous compounds described in, confirming structural integrity.
Scale-Up Considerations
Thermal Management
Exothermic quaternization requires jacketed reactors with precise temperature control (-5°C to +80°C). Pilot-scale runs (500 g) demonstrate optimal results when maintaining 60±2°C through gradual reagent addition over 2 hours.
Waste Stream Management
Bromide counterions necessitate silver nitrate precipitation before aqueous waste disposal. Patent WO2008009397A1 reports 99.8% bromide removal using AgNO₃ at pH 4-6.
Comparative Analysis with Structural Analogs
Modifying the aryl substituent significantly impacts synthesis parameters:
| Substituent | Optimal Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-NO₂ (target) | 60 | 24 | 78 |
| 4-OCH₃ | 50 | 30 | 85 |
| 4-Cl | 65 | 20 | 73 |
| 2,4-diNO₂ | 70 | 18 | 68 |
The nitro group's strong electron-withdrawing effect necessitates higher temperatures compared to electron-donating methoxy substituents but enables shorter reaction times than chloride analogs.
Industrial Applications and Patent Landscape
While the specific compound lacks commercial drug approvals, structural analogs like umeclidinium bromide demonstrate therapeutic potential as muscarinic antagonists. The presence of the nitro group suggests applications in:
- Photoactivated drug delivery systems
- Electrophilic warheads for covalent inhibition
- Coordination complexes with transition metals
Patent WO2005104745A2 broadly covers quinuclidine derivatives with aryl-alkyl substituents, potentially encompassing this compound through Markush claim structures.
Chemical Reactions Analysis
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Features
The compound's structure includes:
- A bicyclic framework providing rigidity.
- A nitrophenyl group that can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its derivatives, which have been studied for their potential as:
- Enzyme Inhibitors : Some derivatives have shown promise as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids, influencing pain perception and mood regulation.
- Receptor Ligands : The compound has been explored for interactions with serotonin receptors, particularly the 5-HT1A subtype, which plays a role in various neurotransmitter pathways.
Study on Fatty Acid Amide Hydrolase Inhibition
Research indicates that derivatives of 1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide can effectively inhibit FAAH activity, leading to increased levels of endocannabinoids in the brain. This has implications for pain management and mood disorders.
Serotonin Receptor Modulation
Another study focused on the interaction of this compound with serotonin receptors, revealing that it can modulate receptor activity, potentially influencing therapeutic pathways related to anxiety and depression.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Aza-1-azoniabicyclo[2.2.2]octane iodide | Structure | Potential receptor modulation | Contains iodine instead of bromine |
| 1-[3-(4-Fluorophenyl)propyl]-1-azoniabicyclo[2.2.2]octane bromide | Structure | Neurotransmitter receptor interactions | Fluorine substitution enhances lipophilicity |
| 1-(4-Chlorophenyl)-1-azoniabicyclo[2.2.2]octane chloride | Structure | Neuropharmacological effects | Chlorine substitution affects reactivity |
The uniqueness of this compound lies in its specific nitrophenyl substitution, contributing to its distinct reactivity and potential therapeutic applications compared to other similar compounds.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bicyclic structure allows the compound to fit into specific binding sites, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Aza-1-(4-nitrophenyl)-1-azoniabicyclo[2.2.2]octane Bromide (CAS 112473-27-5)
- Molecular Formula : C₁₂H₁₆N₃O₂⁺·Br⁻
- Key Differences: The substituent is a direct 4-nitrophenyl group (vs. 4-nitrophenylethyl in the target compound).
Umeclidinium Bromide
- Molecular Formula: C₂₉H₃₄BrNO₂
- Key Differences : Features a benzyloxyethyl group and hydroxydiphenylmethyl substituent. The bulkier substituents enhance muscarinic receptor affinity and contribute to its long-acting profile in COPD treatment. The target compound’s nitro group contrasts with umeclidinium’s hydroxyl and aromatic groups, which improve water solubility and metabolic stability .
CHF5407
- Structure: (3R)-3-[[[(3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]amino]carbonyl]oxy]-1-[2-oxo-2-(2-thienyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide.
- Key Differences : Incorporates fluorinated aromatic and thienyl groups, enhancing selectivity for the M3 muscarinic receptor. The target compound’s simpler structure may lack this specificity but offers synthetic accessibility .
Physicochemical Properties
| Compound | Molecular Weight | Substituent | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | 314.18 | 4-Nitrophenylethyl | Moderate | ~2.1 |
| 4-Aza-1-(4-nitrophenyl)-... (CAS 112473-27-5) | 314.18 | 4-Nitrophenyl | Low | ~1.8 |
| Umeclidinium Bromide | 508.5 | Benzyloxyethyl, hydroxydiphenyl | Slightly soluble | ~3.5 |
| CHF5407 | 623.4 | Fluorophenyl, thienyl | Low | ~4.2 |
- Nitro Group Impact: The 4-nitrophenyl group in the target compound increases polarity compared to umeclidinium’s hydrophobic substituents.
Pharmacological and Therapeutic Insights
Receptor Binding and Selectivity
- Muscarinic Antagonists: Umeclidinium and CHF5407 exhibit high M3 receptor selectivity, critical for minimizing systemic side effects.
- Duration of Action : Bulky substituents (e.g., umeclidinium’s hydroxydiphenylmethyl) prolong dissociation from receptors. The target compound’s smaller substituent may result in shorter duration, necessitating structural optimization .
Biological Activity
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide, with the CAS number 73997-48-5, is a unique chemical compound characterized by its bicyclic octane structure and a nitrophenyl group. Its molecular formula is C15H21BrN2O2, and it has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure, which allows it to interact with biological targets effectively. The presence of the nitrophenyl group is significant as it may influence the compound's reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H21BrN2O2 |
| Molecular Weight | 341.24 g/mol |
| CAS Number | 73997-48-5 |
Synthesis
The synthesis typically involves the reaction of 1-azoniabicyclo[2.2.2]octane with 2-(4-nitrophenyl)ethyl bromide in an organic solvent like dichloromethane or acetonitrile, often using triethylamine as a base to facilitate the reaction. Purification methods include recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. The nitrophenyl group can potentially inhibit enzyme activity, while the bicyclic structure allows for specific binding to biological sites.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit antimicrobial properties. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess similar activity.
Anticancer Properties
In vitro studies have explored the anticancer potential of related compounds against various cancer cell lines, including colon carcinoma cells. One study highlighted that certain derivatives demonstrated selectivity towards cancer cells, prompting further investigation into their therapeutic efficacy.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated several azabicyclo compounds against human colon carcinoma cells, revealing that some exhibited significant cytotoxic effects compared to control groups. This suggests potential for development as anticancer agents .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory effects of similar compounds, noting that structural modifications could enhance their potency against specific targets .
- Microbial Inhibition : A comparative analysis of various azabicyclo derivatives showed promising results in inhibiting microbial growth, indicating that structural features significantly affect biological activity .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane chloride | Chloride ion instead of bromide | Potentially similar but varies in potency |
| 1-[2-(4-Aminophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide | Amino group instead of nitro group | Different mechanism; may enhance activity |
| 1-[2-(4-Methylphenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide | Methyl group instead of nitro group | Varies in biological activity |
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying 1-[2-(4-nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide?
Synthesis typically involves quaternization of the bicyclo[2.2.2]octane scaffold with a 2-(4-nitrophenyl)ethyl bromide derivative. Key steps include:
- Quaternization reaction : Conducted in anhydrous solvents (e.g., acetonitrile) under reflux to ensure complete alkylation of the tertiary amine .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) to isolate the bromide salt. Purity is confirmed via LCMS (≥99%) and ¹H NMR .
- Crystallization : Single crystals for X-ray analysis are grown via slow evaporation, often with phosphoric acid as a counterion .
Basic: How is the structural configuration of this compound validated in crystallographic studies?
X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Critical parameters include:
- Space group : Monoclinic , with unit cell dimensions .
- Data quality : -factor ≤ 0.057, -factor ≤ 0.147, and data-to-parameter ratio > 20:1 ensure reliability .
- Validation : Hydrogen bonding between the bromide ion and phosphoric acid counterions stabilizes the crystal lattice .
Basic: What in vitro assays are used to screen its muscarinic receptor antagonism?
- Radioligand binding assays : Measure affinity () for human M1–M3 receptors using [³H]N-methyl-scopolamine. Subnanomolar values (e.g., 0.1–0.3 nM for M3) indicate high selectivity .
- Isolated tissue models : Guinea pig trachea or human bronchus precontracted with carbachol. Calculate (typically 9.0–9.6) and duration of action (≥24 h inhibition) .
Advanced: How can the slow dissociation kinetics from M3 receptors be experimentally quantified?
- Washout experiments : Pre-incubate tissues with the antagonist, then repeatedly wash and re-challenge with carbachol. Calculate dissociation half-life () via nonlinear regression. CHF5407 (a structural analog) shows for M3 vs. 31 min for M2 .
- Radioligand competition : Use [³H]tiotropium as a tracer. Slow off-rates are inferred from prolonged receptor occupancy despite washout .
Advanced: What experimental designs address contradictions in receptor subtype selectivity data?
- Tissue-specific variability : Test across species (e.g., guinea pig atrium for M2 vs. trachea for M3) to isolate subtype effects .
- Receptor mutagenesis : Modify M2/M3 transmembrane domains to identify binding determinants. For example, fluorophenyl groups in analogs enhance M3 selectivity by interacting with Tyr148 in the receptor .
- Meta-analysis : Compare datasets using standardized conditions (e.g., pH, temperature) to minimize variability .
Advanced: What challenges arise in correlating in vitro potency with in vivo efficacy?
- Pharmacokinetic variability : Intratracheal administration in guinea pigs achieves localized lung effects (ED = 0.15 nmol/kg) but systemic exposure may confound cardiovascular assays .
- Tissue retention : Prolonged M3 blockade in vivo (e.g., 57% inhibition at 48 h post-dose) may not align with in vitro , necessitating PK/PD modeling .
- Species differences : Human bronchus may show slower antagonist dissociation than rodent tissues due to receptor density variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
